4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol
CAS No.: 1346526-26-8
Cat. No.: VC0543167
Molecular Formula: C13H10N2O
Molecular Weight: 210.23
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol - 1346526-26-8](/images/no_structure.jpg)
Specification
CAS No. | 1346526-26-8 |
---|---|
Molecular Formula | C13H10N2O |
Molecular Weight | 210.23 |
IUPAC Name | 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol |
Standard InChI | InChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15) |
Standard InChI Key | XZQLYCMLGSOHOX-UHFFFAOYSA-N |
SMILES | C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1 |
Appearance | Solid powder |
Introduction
Structural Characteristics and Molecular Properties
Core Structure and Functional Groups
The molecule comprises:
-
Pyrrolo[2,3-b]pyridine: A bicyclic system with a pyrrole ring fused to a pyridine ring at positions 2 and 3.
-
Phenolic Hydroxyl Group: Attached at the 4-position of the pyridine ring, contributing hydrogen-bonding capacity.
Table 1: Molecular Properties of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)phenol
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₀N₂O | |
Molecular Weight | 210.23 g/mol | |
SMILES | C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1 | |
InChI Key | XZQLYCMLGSOHOX-UHFFFAOYSA-N |
Conformational Analysis
The 3D structure reveals a planar pyrrolo[2,3-b]pyridine core with the phenolic group positioned orthogonally to the bicyclic system, enabling potential π-π stacking interactions with biological targets .
Synthesis and Preparation Methods
Industrial Production Challenges
Scalable industrial methods remain underdeveloped due to:
-
Low Yield: Steric hindrance during cyclization.
-
Purity Control: Byproduct formation during substitution reactions.
Biological Activity and Mechanistic Insights
Kinase Inhibition
Pyrrolo[2,3-b]pyridine derivatives are recognized as kinase inhibitors. While direct data on this compound is limited, structural analogs exhibit:
-
FGFR Inhibition: Binding to fibroblast growth factor receptors, disrupting downstream signaling in cancer cells.
-
MELK Inhibition: A related pyrrolo[2,3-b]pyridine derivative showed IC₅₀ = 32 nM against maternal embryonic leucine zipper kinase (MELK), a therapeutic target in triple-negative breast cancer .
Table 2: Comparative Kinase Inhibition Data
Target Kinase | IC₅₀ (nM) | Source Compound | Reference |
---|---|---|---|
MELK | 32 | Pyrrolo[2,3-b]pyridine derivative | |
ALK | 1.58 | Pyrazolo[4,3-b]pyridine analog |
Mechanism of Action
The phenolic group likely facilitates hydrogen bonding with kinase active sites, while the pyrrolo[2,3-b]pyridine core provides hydrophobic interactions. For example, in ALK inhibition, the hydroxyl group interacts with residues Lys1150 and Asp1270 .
Comparative Analysis with Related Compounds
Structural Analogues
Compound | Key Difference | Biological Target |
---|---|---|
4-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | Benzoic acid substituent at position 3 | FGFR, MELK |
1H-Pyrazolo[4,3-b]pyridine derivatives | Pyrazole ring instead of pyrrole | ALK, SIK2 |
Structure-Activity Relationships (SAR)
-
Phenol Group: Critical for kinase inhibition via hydrogen bonding.
-
Nitrogen Position: The 1H-pyrrole configuration enhances planarity, improving binding affinity.
Challenges and Future Directions
Synthetic Optimization
-
Catalytic Methods: Development of palladium-catalyzed cross-coupling reactions to improve phenol installation efficiency.
-
Green Chemistry: Solvent-free synthesis to reduce environmental impact.
Pharmacokinetic Profiling
Key areas for future research include:
-
Metabolic Stability: Oxidation of the phenol group by cytochrome P450 enzymes.
-
Selectivity: Off-target effects on non-kinase proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume